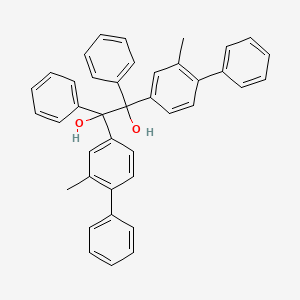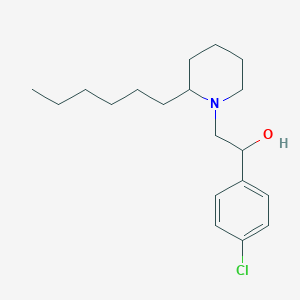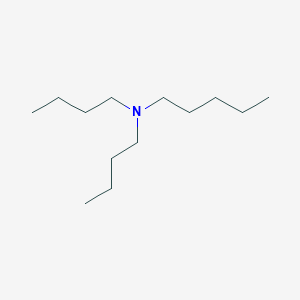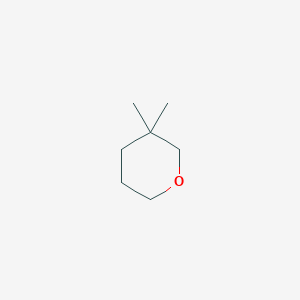![molecular formula C33H28O6 B14734872 Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate CAS No. 5166-50-7](/img/structure/B14734872.png)
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate is a chemical compound with the molecular formula C33H28O6 It is known for its unique structure, which includes two oxo groups and a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate typically involves the reaction of 4-phenylbenzaldehyde with pentanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Bis[2-oxo-2-(4-methylphenyl)ethyl] pentanedioate
- Bis[2-oxo-2-(4-chlorophenyl)ethyl] pentanedioate
- Bis[2-oxo-2-(4-nitrophenyl)ethyl] pentanedioate
Uniqueness
Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
5166-50-7 |
|---|---|
Molecular Formula |
C33H28O6 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate |
InChI |
InChI=1S/C33H28O6/c34-30(28-18-14-26(15-19-28)24-8-3-1-4-9-24)22-38-32(36)12-7-13-33(37)39-23-31(35)29-20-16-27(17-21-29)25-10-5-2-6-11-25/h1-6,8-11,14-21H,7,12-13,22-23H2 |
InChI Key |
MVDASUMLJFPAEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


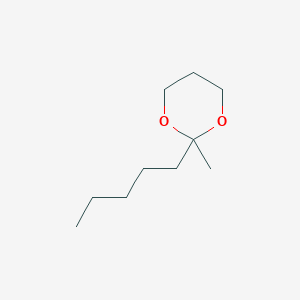


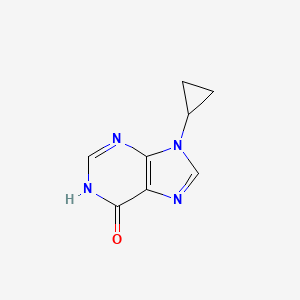
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)

![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
